

# An In-depth Technical Guide to the Monomers Utilized in Thiokol® Polymer Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core monomers integral to the synthesis of Thiokol® polysulfide polymers. It details the chemical structures, polymerization processes, and key quantitative data associated with these materials. The information is intended to serve as a foundational resource for professionals engaged in research and development who require a deep understanding of these versatile polymers.

# Introduction to Thiokol® Polysulfide Polymers

Thiokol® is a trademark for a range of organic polysulfide polymers first discovered in 1926.[1] These polymers are renowned for their exceptional resistance to solvents, fuels, oxygen, and ozone, as well as their low moisture permeability and excellent weathering properties.[2][3] Such characteristics have led to their widespread use in demanding applications, including high-performance sealants for the aerospace, construction, and automotive industries, as well as in coatings and as modifiers for other polymer systems.[3][4]

The fundamental chemistry of Thiokol® polymers involves the condensation polymerization of an alkali metal polysulfide with an organic dihalide.[5] Variations in the specific dihalide monomers and the length of the polysulfide chain allow for the synthesis of a wide array of polymers with distinct physical and chemical properties, ranging from solid rubbers to liquid polymers.[6][7]



# **Core Monomers in Thiokol® Synthesis**

The synthesis of Thiokol® polymers is primarily based on two classes of monomers: an inorganic polysulfide and an organic dihalide. For liquid polysulfide (LP) polymers, a branching agent is also incorporated to control the polymer's structure and properties.

## Inorganic Monomer: Sodium Polysulfide (Na<sub>2</sub>S<sub>x</sub>)

The inorganic monomer is typically sodium polysulfide, an ionic compound with the general formula  $Na_2S_x$ .[8] The value of 'x', known as the sulfur rank, represents the average number of sulfur atoms in the polysulfide chain and is a critical variable that influences the final properties of the polymer.[1][6] For many commercial liquid polysulfide polymers, the sulfur rank (x) is typically between 2.4 and 2.6.[9][10]

Sodium polysulfide is synthesized by reacting elemental sulfur with sodium sulfide or by heating sulfur with an aqueous solution of sodium hydroxide.[8][11] The resulting solution is a dark red, corrosive liquid containing a mixture of polysulfide anions  $(S_x^{2-})$ .[8][12]

## Organic Monomers: Dihaloalkanes and Derivatives

A variety of organic dihalides are used to produce different grades of Thiokol® polymers. The structure of the organic monomer dictates the flexibility, solvent resistance, and thermal properties of the resulting polymer.

- 1,2-Dichloroethane: This is the classic organic monomer used in the synthesis of the first commercial polysulfide elastomer, Thiokol A.[5] The reaction with sodium tetrasulfide (Na<sub>2</sub>S<sub>4</sub>) produces a solid rubber with a high sulfur content.[6]
- Bis(2-chloroethyl)formal: This is the predominant monomer for the production of the widely used liquid polysulfide (LP) polymers, such as those in the Thiokol® LP series.[3][9][10] Its chemical structure is (CICH<sub>2</sub>CH<sub>2</sub>O)<sub>2</sub>CH<sub>2</sub>. The presence of the formal linkage imparts greater flexibility to the polymer backbone compared to the simple alkyl chain of 1,2-dichloroethane.
- Bis-2-chloroethyl ether: Used in the synthesis of early Thiokol® grades like Thiokol B (tetrasulfide) and Thiokol D (disulfide), this monomer was found to reduce the unpleasant odor associated with Thiokol A and improve processing characteristics.[5]



## **Branching Agent: 1,2,3-Trichloropropane**

To control the degree of branching in liquid polysulfide polymers, a small amount of a trifunctional monomer is added during polymerization. The most common branching agent is 1,2,3-trichloropropane (TCP).[9][10][13] The amount of TCP typically ranges from 0.05% to 4% and is adjusted to achieve the desired molecular weight, viscosity, and crosslink density in the final cured product.[10][13]

## **Quantitative Data Summary**

The properties of Thiokol® polymers are directly related to the specific monomers used and the synthesis conditions. The following tables summarize key quantitative data for representative Thiokol® polymers.

Table 1: Monomer Composition for Key Thiokol® Polymer Types

Polymer Type	Inorganic Monomer	Organic Monomer(s)	Branching Agent (mol%)
Thiokol A	Sodium Polysulfide (Na <sub>2</sub> S <sub>4</sub> )	1,2-Dichloroethane	None
Thiokol FA	Sodium Polysulfide	1,2-Dichloroethane, Dichlorodiethyl formal	Not specified
Thiokol LP-2	Sodium Polysulfide (x ≈ 2.4-2.6)	Bis(2- chloroethyl)formal	2.0
Thiokol LP-32	Sodium Polysulfide (x ≈ 2.4-2.6)	Bis(2- chloroethyl)formal	0.5
Thiokol LP-33	Sodium Polysulfide (x ≈ 2.4-2.6)	Bis(2- chloroethyl)formal	Not specified

Data compiled from multiple sources.[10][14][15]

Table 2: Physical Properties of Selected Liquid Polysulfide Polymers



Property	Thiokol LP-2	Thiokol LP-32
Average Molecular Weight	~4000	~1000
Viscosity @ 25°C (Pa·s)	41-48	9.5-14.5
Specific Gravity @ 20°C	1.29	1.27
Mercaptan Content (%)	1.5 - 2.0	5.9 - 7.7
Crosslinking (mol % TCP)	2.0	0.5

Data sourced from product technical datasheets.[10][16][17]

# **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis of sodium polysulfide and a basic Thiokol® rubber.

## **Synthesis of Sodium Polysulfide Solution**

This protocol describes the laboratory-scale preparation of the inorganic monomer solution.

#### Materials:

- Sodium hydroxide (NaOH)
- Elemental sulfur (powdered)
- · Distilled water

#### Procedure:

- In a beaker, dissolve 5 g of sodium hydroxide in 100 mL of distilled water.[12]
- Heat the solution to boiling.[12]
- Gradually add 10 g of sulfur powder to the boiling solution with constant stirring.[12]



- Continue heating and stirring until the sulfur has dissolved, resulting in a deep red solution of sodium polysulfide.[12]
- If any sulfur remains undissolved, the hot solution can be filtered.
- Allow the solution to cool to below 83°C before use in the polymerization step.[6]

## **Synthesis of Thiokol A Rubber**

This protocol outlines the condensation polymerization of 1,2-dichloroethane with the prepared sodium polysulfide solution.

#### Materials:

- Sodium polysulfide solution (from protocol 4.1)
- 1,2-dichloroethane (ethylene dichloride)

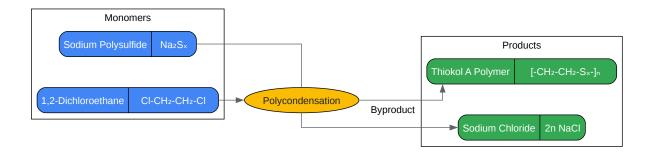
#### Procedure:

- Ensure the sodium polysulfide solution is cooled to below 83°C (the boiling point of 1,2-dichloroethane).[6]
- While stirring, add 20 mL of 1,2-dichloroethane to the sodium polysulfide solution.
- A rubbery polymer will begin to separate as a lump.[6]
- Continue stirring the mixture for 15-20 minutes.
- Decant the supernatant liquid.
- Wash the resulting polymer lump several times with water to remove any unreacted salts.[12]
- Allow the polymer to dry in a fume hood to permit the evaporation of any excess 1,2dichloroethane.

## **Diagrams and Workflows**

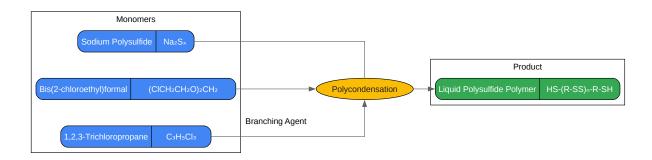


The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflow.



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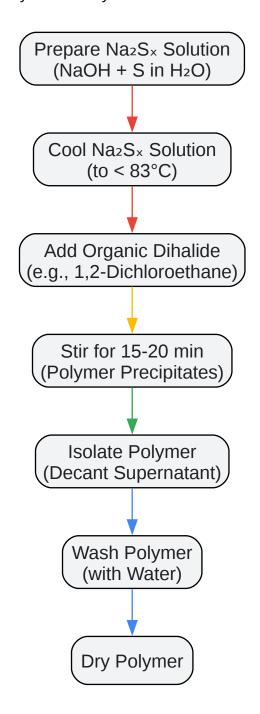
Caption: Synthesis of Thiokol A Polymer.



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Caption: Synthesis of Liquid Polysulfide Polymer.



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Caption: Experimental Workflow for Thiokol Synthesis.



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